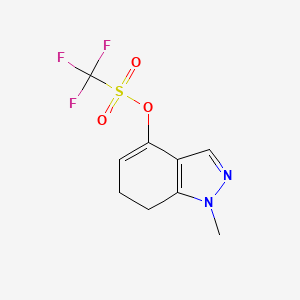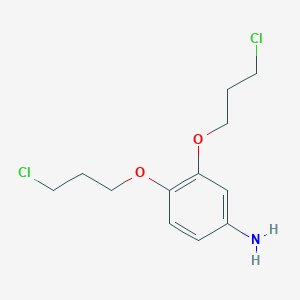
3,4-Bis(3-chloropropoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(3-chloropropoxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two 3-chloropropoxy groups attached to the 3 and 4 positions of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3-chloropropoxy)aniline typically involves the nucleophilic substitution reaction of 3,4-dihydroxyaniline with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3-chloropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The chlorine atoms in the 3-chloropropoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis(3-chloropropoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-Bis(3-chloropropoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4′-(3-chloropropoxy)acetanilide: Similar structure but with an acetanilide group.
3-chloro-4-(3-fluorobenzyloxy)aniline: Contains a fluorobenzyloxy group instead of chloropropoxy.
Diglycidyl aniline: Aniline derivative with glycidyl groups.
Uniqueness
3,4-Bis(3-chloropropoxy)aniline is unique due to the presence of two 3-chloropropoxy groups, which can impart distinct chemical and biological properties compared to other aniline derivatives.
Properties
Molecular Formula |
C12H17Cl2NO2 |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
3,4-bis(3-chloropropoxy)aniline |
InChI |
InChI=1S/C12H17Cl2NO2/c13-5-1-7-16-11-4-3-10(15)9-12(11)17-8-2-6-14/h3-4,9H,1-2,5-8,15H2 |
InChI Key |
AMMKPIHVZLXCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OCCCCl)OCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


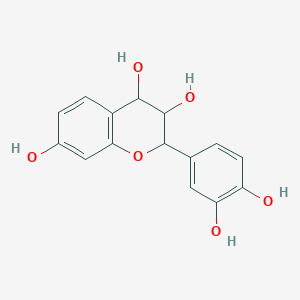
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)
![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
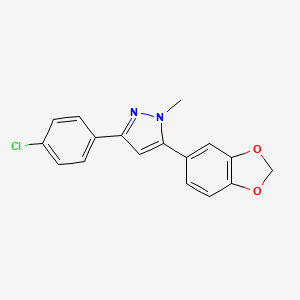
![{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol](/img/structure/B13868915.png)

![Methyl 4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B13868919.png)
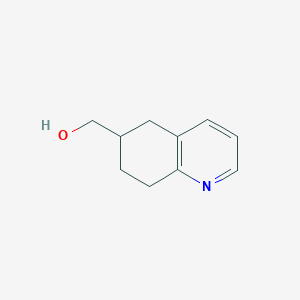
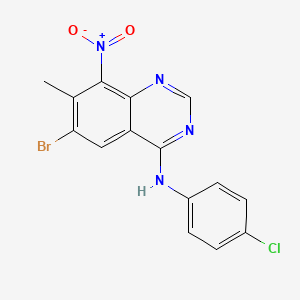
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
